D-Aspartic acid, bis(phenylmethyl) ester

Description

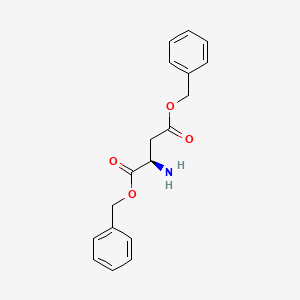

D-Aspartic acid, bis(phenylmethyl) ester (CAS: 79337-40-9) is a derivative of aspartic acid where both carboxylic acid groups are esterified with benzyl (phenylmethyl) groups. Its molecular formula is C₁₈H₁₈NO₄ (exact molecular weight: 312.34 g/mol). This compound is primarily used in peptide synthesis as a protective intermediate, shielding the carboxylic acid functionalities during reactions . Benzyl esters are favored in organic chemistry due to their stability under acidic conditions and ease of removal via hydrogenolysis .

Properties

CAS No. |

4079-59-8 |

|---|---|

Molecular Formula |

C18H19NO4 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

dibenzyl (2R)-2-aminobutanedioate |

InChI |

InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m1/s1 |

InChI Key |

BQAMWLOABQRMAO-MRXNPFEDSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Ester Group Variations

The choice of ester groups significantly impacts physicochemical properties and applications:

Key Observations :

- Benzyl esters (e.g., D-Asp bis(phenylmethyl) ester) offer superior stability in acidic environments compared to methyl esters but require harsher conditions (e.g., H₂/Pd) for deprotection .

- Methyl esters are more hydrophilic, making them suitable for aqueous-phase reactions but less stable under basic conditions .

Stereoisomeric Comparisons

The D- and L-forms of aspartic acid esters exhibit distinct biochemical behaviors:

- D-Aspartic acid esters are less common in natural peptides but are critical in synthesizing D-peptides, which resist enzymatic degradation .

- L-Aspartic acid dibenzyl ester 4-toluenesulfonate (CAS: Not provided) is widely used in conventional peptide synthesis due to its compatibility with L-amino acid-based systems .

Functional Group Modifications

Additional protecting groups alter reactivity:

- N-Cbz Protection: D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester (CAS: 81440-35-9) incorporates a carbobenzyloxy (Cbz) group on the amino moiety, enabling selective deprotection of the carboxylates .

- Phosphonic Acid Derivatives: Compounds like Phosphonic acid, [[(2-furanylmethyl)amino]phenylmethyl]-, bis(phenylmethyl) ester (CAS: 860309-63-3) demonstrate how esterified phosphonic acids serve as enzyme inhibitors or prodrugs, diverging from aspartic acid’s role in metabolism .

Analytical and Environmental Considerations

- Detection Methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying benzyl esters in environmental samples due to their low volatility .

- Environmental Persistence : Benzyl esters are less prone to hydrolysis in aquatic systems compared to methyl esters, raising concerns about bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.